molecular formula C12H9F4N3 B8636132 [(6-Fluoropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-48-3

[(6-Fluoropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No. B8636132
M. Wt: 271.21 g/mol
InChI Key: IGXCEIFUXHJPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07026340B2

Procedure details

By using (3,3,3-trifluoropropyl)malononitrile (5.8 g), dimethylsulfoxide (20 ml), potassium carbonate (4.8 g) and 6-fluoro-3-(bromomethyl)pyridine (6.7 g) according to the similar method described in Production Example 4 was obtained 3.3 g of 2-((6-fluoro-3-pyridyl)methyl)-2-(3,3,3-trifluoropropyl)malononitrile represented by the following formula (hereinafter referred to as the present invention compound (13)).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[CH2:3][CH2:4][CH:5]([C:8]#[N:9])[C:6]#[N:7].C(=O)([O-])[O-].[K+].[K+].[F:18][C:19]1[N:24]=[CH:23][C:22]([CH2:25]Br)=[CH:21][CH:20]=1>CS(C)=O>[F:18][C:19]1[N:24]=[CH:23][C:22]([CH2:25][C:5]([CH2:4][CH2:3][C:2]([F:10])([F:11])[F:1])([C:8]#[N:9])[C:6]#[N:7])=[CH:21][CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
FC(CCC(C#N)C#N)(F)F
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
6.7 g
Type
reactant
Smiles
FC1=CC=C(C=N1)CBr
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=N1)CC(C#N)(C#N)CCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.